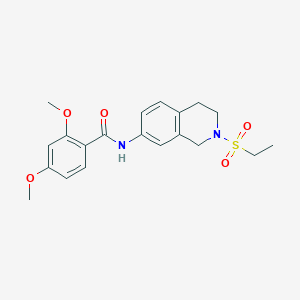

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-10-9-14-5-6-16(11-15(14)13-22)21-20(23)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSUXUXAOOWRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Tetrahydroisoquinoline Ring: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline intermediate using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 2,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group could play a role in binding to the active site of an enzyme, while the tetrahydroisoquinoline ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Substituted Tetrahydroisoquinolines

describes N-benzyl acetamide derivatives of tetrahydroisoquinolines with diverse substituents (e.g., methoxy, benzyloxy, and piperidin-1-yl ethoxy groups). Below is a comparative analysis of key structural and functional differences:

Key Observations:

Substituent Effects on Bioactivity: The ethylsulfonyl group in the target compound differs significantly from the acetamide-linked benzyl substituents in . The 2,4-dimethoxybenzamide at the 7-position may improve lipophilicity and membrane permeability relative to the piperidin-1-yl ethoxy or benzyloxy groups in compounds.

Similar methods may apply to the target compound’s ethylsulfonyl and benzamide moieties . demonstrates the utility of IR and NMR spectroscopy for confirming tautomeric forms and substituent incorporation, which would be critical for verifying the target compound’s structure .

Comparison with Benzamide-Containing Agrochemicals

lists benzamide derivatives like etobenzanid and diflufenican, which share the benzamide motif but differ in core structure and application:

Key Observations:

- Structural Divergence: The tetrahydroisoquinoline core of the target compound distinguishes it from agrochemical benzamides, which typically feature aromatic or heteroaromatic cores. This suggests divergent biological targets (e.g., central nervous system vs. plant enzymes).

- Functional Groups : The ethylsulfonyl group in the target compound is absent in ’s agrochemicals, further supporting a specialized pharmacological role.

Research Implications and Limitations

While direct data on the target compound are lacking, insights from structurally related compounds suggest:

- Receptor Selectivity: Substituted tetrahydroisoquinolines in exhibit orexin receptor antagonism. The target compound’s ethylsulfonyl and benzamide groups may modulate selectivity for other receptors (e.g., serotonin or dopamine receptors).

- Synthetic Challenges : Introducing the ethylsulfonyl group may require specialized reagents (e.g., sulfonyl chlorides) and protective strategies to avoid side reactions, as seen in ’s triazole syntheses .

Limitations : The absence of explicit pharmacological or physicochemical data for the target compound necessitates caution in extrapolating findings from analogues. Further experimental studies are required to validate these hypotheses.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This class is known for its diverse pharmacological properties, including potential applications in medicinal chemistry. The unique structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 366.42 g/mol. The compound features an ethylsulfonyl group attached to a tetrahydroisoquinoline core and a dimethoxybenzamide moiety.

The mechanism of action for this compound is not fully elucidated but suggests potential interactions with neurotransmitter systems. The tetrahydroisoquinoline framework indicates possible modulation of dopaminergic pathways and other neurotransmitter systems. Research indicates that compounds with similar structures have shown promise as enzyme inhibitors or modulators in biological assays.

Pharmacological Effects

This compound has been investigated for its potential biological activities:

- Neuroprotective Effects : Studies have shown that similar tetrahydroisoquinoline derivatives exhibit neuroprotective properties against neurodegenerative diseases.

- Anticancer Activity : Initial findings suggest that this compound may inhibit tumor cell proliferation through modulation of specific signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to various diseases.

Case Studies and Research Findings

Research has highlighted several promising findings regarding the biological activity of this compound:

- Neuroprotective Studies : In vivo studies indicated that the compound could reduce oxidative stress markers in animal models of neurodegeneration.

- Anticancer Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Interaction Studies : Binding studies using molecular docking simulations suggested that the ethylsulfonyl group enhances binding affinity to target enzymes compared to related compounds.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference Source |

|---|---|---|

| Neuroprotective | Reduced oxidative stress in models | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Enhanced binding affinity to target enzymes |

Q & A

Q. What are the key synthetic strategies for introducing the ethylsulfonyl group into the tetrahydroisoquinoline core?

The ethylsulfonyl group can be introduced via nucleophilic substitution or alkylation reactions. For example, in structurally similar compounds, sulfonyl groups are added by reacting bromoacetamide derivatives with amines in dimethylformamide (DMF) under basic conditions (e.g., diisopropylethylamine) . Alternatively, sulfonation of the tetrahydroisoquinoline nitrogen can be achieved using ethyl sulfonyl chloride in the presence of a base. Reaction optimization often involves controlling temperature (room temperature to 60°C) and stoichiometric ratios of reagents .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm for tetrahydroisoquinoline and benzamide moieties), methoxy groups (δ ~3.8 ppm), and ethylsulfonyl methylene protons (δ ~3.1–3.3 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 489–503 for related derivatives) validate the molecular weight .

- IR Spectroscopy : Absorptions at ~1250 cm⁻¹ (S=O stretching) and ~1680 cm⁻¹ (C=O of benzamide) confirm functional groups .

Q. What methods optimize solubility for in vitro assays?

Solubility can be enhanced by:

- Introducing polar substituents (e.g., methoxy groups at the 2,4-positions of benzamide) to improve aqueous solubility .

- Using co-solvents like DMSO or ethanol (≤5% v/v) in buffer systems.

- Salt formation (e.g., hydrochloride salts) for ionizable amines .

Advanced Research Questions

Q. How can contradictory NMR data for similar tetrahydroisoquinoline derivatives be resolved?

Contradictions in NMR data often arise from conformational flexibility or coupling patterns. For example:

- Coupling Constants : Protons on the tetrahydroisoquinoline ring (J = 5–6 Hz for cis-fused protons vs. J = 2–3 Hz for trans) indicate stereochemistry .

- Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What reaction conditions maximize yield in the coupling of 2,4-dimethoxybenzamide to the tetrahydroisoquinoline scaffold?

Optimized conditions include:

- Reagents : Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF .

- Temperature : Room temperature for 12–24 hours to avoid side reactions.

- Purification : Column chromatography (0–100% ethyl acetate in hexane) achieves >90% purity .

| Reaction Variable | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Coupling Agent | BOP | 85–92 | |

| Solvent | DMF | 90 | |

| Temperature | RT | 85 |

Q. How do substituents at the 6- and 7-positions of tetrahydroisoquinoline affect biological activity?

- 7-Position : Electron-withdrawing groups (e.g., ethylsulfonyl) enhance receptor binding affinity by stabilizing charge interactions .

- 6-Position : Methoxy groups improve CNS permeability by reducing polarity .

- Structure-Activity Relationship (SAR) : Comparative assays with analogs (e.g., 7-methoxy vs. 7-ethoxy) reveal steric and electronic effects on potency .

Data Contradiction and Resolution

Q. Why do similar compounds exhibit varying yields in sulfonation reactions?

Discrepancies arise from:

- Steric Hindrance : Bulky substituents at the 1-position reduce accessibility to the nitrogen atom .

- Catalyst Efficiency : Tetrabutylammonium iodide improves reaction rates in DMF by stabilizing transition states .

- Workup Procedures : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) lowers isolated yields .

Methodological Recommendations

Q. What analytical techniques validate purity for pharmacological studies?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (95–98% purity threshold) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.4% tolerance) .

Q. How to design a stability study for aqueous formulations?

- Conditions : Test pH (4–8), temperature (4°C, 25°C, 40°C), and light exposure over 14 days.

- Analysis : Monitor degradation via HPLC-MS and quantify hydrolytic byproducts (e.g., free benzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.